molecular formula C12H16N2O4S B2584668 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid CAS No. 380339-63-9

3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid

Cat. No. B2584668
CAS RN: 380339-63-9
M. Wt: 284.33
InChI Key: VJVSNPXBBRHNRF-UHFFFAOYSA-N
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Description

“3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid” is a chemical compound with the CAS Number: 380339-63-9 . It has a molecular weight of 284.34 and is typically in powder form . The IUPAC name for this compound is 3-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction with 3 steps . The steps include reactions with sulfuric acid at 70°C, hydrazine with methanol at 65°C for 8 hours, and acetic acid with methanol at 120°C for 0.5 hours under microwave irradiation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O4S/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 3-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid derivatives are synthesized for various applications, including as intermediates in pharmaceuticals. For example, Koroleva et al. (2012) detailed an efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib, a medication used in cancer treatment (Koroleva et al., 2012).

  • Chemical Transformations : The compound and its derivatives are involved in various chemical transformations. For instance, Qaisi et al. (2004) demonstrated a one-pot synthesis of a derivative via a reaction involving methyl 3-allylsalicylate and chlorosulfonic acid (Qaisi et al., 2004).

  • Cocrystallization Studies : Studies like those by Wang et al. (2011) explore the cocrystallization of compounds like this compound with other molecules, contributing to the understanding of hydrogen-bonding and crystal engineering (Wang et al., 2011).

Applications in Organic Chemistry

  • Metal Extraction : Compounds like sulfonyl-bridged oligo(benzoic acid)s, which may include derivatives of this compound, show promise in metal extraction due to their unique structures and properties, as discussed by Morohashi et al. (2014) (Morohashi et al., 2014).

  • Synthesis of Piperazinyl-Quinolinyl Pyran Derivatives : Murugesan et al. (2016) described the use of a titania-based sulfonic acid catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives, a process in which derivatives of this compound could be involved (Murugesan et al., 2016).

  • Meta-C–H Functionalizations of Benzoic Acid Derivatives : Li et al. (2016) researched the selective C–H bond functionalization of benzoic acids, which could include the meta-C–H functionalization of derivatives like this compound (Li et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H303, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVSNPXBBRHNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832436
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

380339-63-9
Record name 3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(chlorosulfonyl)benzoic acid (200 mg, 0.906 mmol) was added to the 1-methylpiperazine (100 mg, 0.997 mmol) in presence of potassium carbonate (251 mg, 1.813 mmol) in THF (Volume: 5 ml) at room temperature and the reaction mixture was stirred for 12 h at room temperature. Reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and then compound was purified by column chromatography (3% CH3OH/CH2Cl2) afforded the product 3-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid (100 mg, 0.320 mmol, 35.3% yield) as a solid. 1H NMR (CDCl3, 400 MHz): δ 7.77 (m, 2H), 7.63-7.55 (m, 2H), 3.04 (m, 4H), 2.46 (m 4H), 2.31 (s, 3H). Mass [M+H]+:285.1
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
251 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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